molecular formula C10H8ClNO2 B11997469 (6-chloro-4H-1,3-benzodioxin-8-yl)acetonitrile

(6-chloro-4H-1,3-benzodioxin-8-yl)acetonitrile

Katalognummer: B11997469
Molekulargewicht: 209.63 g/mol
InChI-Schlüssel: BJSKUYVNXKTSLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Chloro-4H-benzo(1,3)dioxin-8-yl)-acetonitrile is a chemical compound that belongs to the class of benzo[d][1,3]dioxins This compound is characterized by the presence of a chloro substituent at the 6th position and an acetonitrile group at the 8th position of the benzo[d][1,3]dioxin ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-4H-benzo(1,3)dioxin-8-yl)-acetonitrile typically involves the chlorination of a benzo[d][1,3]dioxin precursor followed by the introduction of the acetonitrile group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

In an industrial setting, the production of (6-Chloro-4H-benzo(1,3)dioxin-8-yl)-acetonitrile may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(6-Chloro-4H-benzo(1,3)dioxin-8-yl)-acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[d][1,3]dioxin oxides, while substitution reactions can produce a variety of substituted benzo[d][1,3]dioxin derivatives.

Wissenschaftliche Forschungsanwendungen

(6-Chloro-4H-benzo(1,3)dioxin-8-yl)-acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (6-Chloro-4H-benzo(1,3)dioxin-8-yl)-acetonitrile involves its interaction with specific molecular targets and pathways. The chloro and acetonitrile groups play a crucial role in its reactivity and binding affinity. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (6-Chloro-4H-benzo[d][1,3]dioxin-8-yl)methanamine hydrochloride
  • (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxybenzofuran-3(2H)-one

Uniqueness

(6-Chloro-4H-benzo(1,3)dioxin-8-yl)-acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Eigenschaften

Molekularformel

C10H8ClNO2

Molekulargewicht

209.63 g/mol

IUPAC-Name

2-(6-chloro-4H-1,3-benzodioxin-8-yl)acetonitrile

InChI

InChI=1S/C10H8ClNO2/c11-9-3-7(1-2-12)10-8(4-9)5-13-6-14-10/h3-4H,1,5-6H2

InChI-Schlüssel

BJSKUYVNXKTSLB-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(C(=CC(=C2)Cl)CC#N)OCO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.